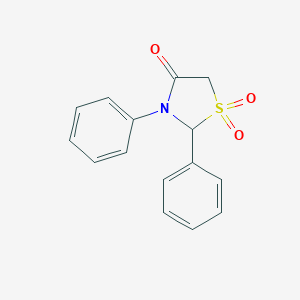
2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide, also known as DPTD, is a heterocyclic compound with a thiazolidine ring. It has been widely used in scientific research due to its potential therapeutic applications. DPTD is a potent antioxidant and has been found to have anti-inflammatory and antitumor properties.
Mecanismo De Acción
The mechanism of action of 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide is not fully understood, but it is believed to work by scavenging free radicals and inhibiting oxidative stress. 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation. Additionally, 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has been found to have various biochemical and physiological effects. It has been shown to scavenge free radicals and protect against oxidative stress. 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has also been found to inhibit the production of inflammatory cytokines and reduce inflammation. Additionally, 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has been found to have cytotoxic effects on cancer cells and inhibit tumor growth. 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has also been found to have antimicrobial properties against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has several advantages for lab experiments. It is easy to synthesize and has been found to be stable under various conditions. 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has also been found to have low toxicity and is well-tolerated in animals. However, 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for administration. Additionally, 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has a short half-life and requires frequent administration.
Direcciones Futuras
For research on 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide include investigating its antioxidant and anti-inflammatory properties, exploring its potential as an anticancer agent, developing more water-soluble forms of 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide, and investigating its potential as an antimicrobial agent against drug-resistant bacteria and fungi.
Métodos De Síntesis
2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide can be synthesized by reacting 2-mercapto benzoic acid with benzaldehyde in the presence of a catalyst. The reaction produces 2,3-diphenyl-1,3-thiazolidine-4-one, which is then oxidized to 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide by using hydrogen peroxide or sodium hypochlorite.
Aplicaciones Científicas De Investigación
2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has been found to have a wide range of potential therapeutic applications. It has been studied for its antioxidant, anti-inflammatory, antitumor, and antimicrobial properties. 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has been found to scavenge free radicals and protect against oxidative stress. It has also been found to inhibit the production of inflammatory cytokines and reduce inflammation. 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has been shown to have cytotoxic effects on cancer cells and inhibit tumor growth. Additionally, 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has been found to have antimicrobial properties against various bacteria and fungi.
Propiedades
Número CAS |
16470-69-2 |
|---|---|
Fórmula molecular |
C15H13NO3S |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H13NO3S/c17-14-11-20(18,19)15(12-7-3-1-4-8-12)16(14)13-9-5-2-6-10-13/h1-10,15H,11H2 |
Clave InChI |
RQEIAMDCJRURGH-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1(=O)=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1C(=O)N(C(S1(=O)=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



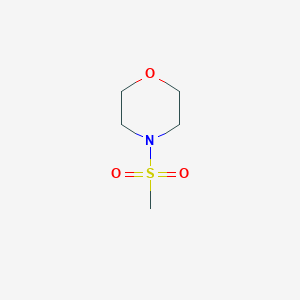





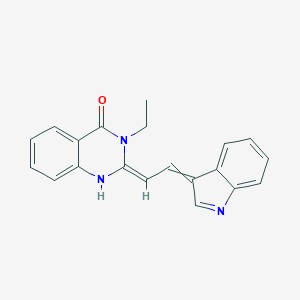
![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B177801.png)
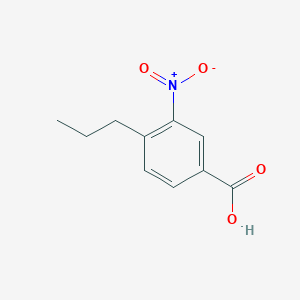
![2-[3-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B177808.png)
![1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B177810.png)
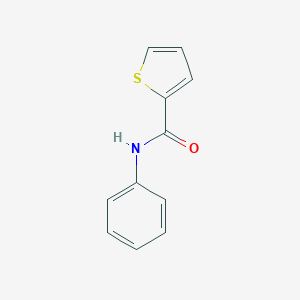
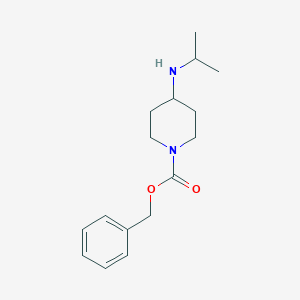
![2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B177821.png)